Palmitelaidic acid

Description

9-Hexadecenoic acid has been reported in Agaricus blazei, Punica granatum, and other organisms with data available.

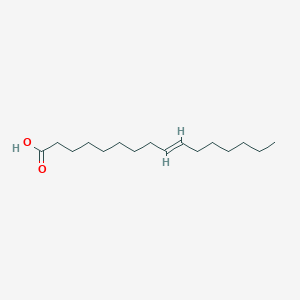

Structure

3D Structure

Properties

IUPAC Name |

(E)-hexadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECPZKHBENQXJG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021603 | |

| Record name | (E)-Hexadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Solid | |

| Record name | 9-Hexadecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10030-73-6, 2091-29-4, 373-49-9 | |

| Record name | Palmitelaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | palmitoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Hexadecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Hexadecenoic acid, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Hexadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hexadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DJ825A3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biosynthesis and metabolic pathways of Palmitelaidic acid in mammals

An In-depth Technical Guide to the Biosynthesis and Metabolic Pathways of Palmitelaidic Acid in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitelaidic acid (16:1t n-7) is a trans-monounsaturated fatty acid predominantly obtained from dietary sources, including ruminant fats and industrially hydrogenated oils.[1] Unlike its cis-isomer, palmitoleic acid, it is not synthesized de novo in mammals. Its metabolism, particularly its catabolism via beta-oxidation, presents unique challenges due to the trans configuration of its double bond, potentially leading to incomplete oxidation and the accumulation of metabolic intermediates.[2] Palmitelaidic acid is biologically active, capable of being incorporated into cellular membranes and influencing signaling pathways related to inflammation and metabolic regulation, such as glucose-stimulated insulin secretion through G-protein coupled receptors.[1][3] This guide provides a comprehensive overview of the current understanding of palmitelaidic acid's metabolic fate, its physiological effects, and the experimental methodologies used to study it.

Introduction to Palmitelaidic Acid

Palmitelaidic acid is the trans isomer of palmitoleic acid, a 16-carbon monounsaturated fatty acid with its double bond at the 9th carbon from the methyl end (omega-7).[1] The trans configuration results in a straighter molecular shape compared to the bent structure of its cis counterpart, leading to different physical and biological properties. While small amounts are found naturally in dairy and ruminant fats, the primary dietary source has historically been partially hydrogenated vegetable oils used in processed foods.[1] Due to its association with adverse health effects, understanding its metabolic processing in mammals is of significant interest.

Biosynthesis and Sources

Mammalian cells lack the enzymatic machinery to introduce a trans double bond at the n-7 position of a fatty acid chain; therefore, there is no de novo biosynthesis of palmitelaidic acid. Its presence in mammalian tissues is entirely of exogenous origin.

-

Dietary Intake : The primary sources are foods containing partially hydrogenated vegetable oils and, to a lesser extent, fats from ruminant animals like cows and sheep.[1]

-

Metabolic Conversion : Evidence suggests that trans-vaccenic acid (18:1t n-7), the most abundant trans fatty acid in ruminant fats, can be shortened through a cycle of beta-oxidation to yield palmitelaidic acid.[3]

In contrast, the well-characterized biosynthesis of its cis-isomer, palmitoleic acid (16:1c n-7), occurs endogenously in the endoplasmic reticulum. The process involves the desaturation of palmitic acid (16:0) by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) , which is a critical rate-limiting step in the formation of monounsaturated fatty acids.[4][5][6]

References

- 1. Palmitelaidic Acid | Rupa Health [rupahealth.com]

- 2. Leaky beta-oxidation of a trans-fatty acid: incomplete beta-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]

- 4. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 5. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 6. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Palmitelaidic Acid: Biological Functions and Physiological Roles

Audience: Researchers, scientists, and drug development professionals.

Abstract

Palmitelaidic acid (trans-9-hexadecenoic acid, C16:1n-7t) is the trans-isomer of the monounsaturated omega-7 fatty acid, palmitoleic acid. While its cis-isomer has been lauded as a beneficial "lipokine," palmitelaidic acid's physiological role is more complex and less understood, largely influenced by its dietary source. As a trans fatty acid, it is found in ruminant-derived products (e.g., dairy and meat) and is also formed during the industrial hydrogenation of vegetable oils.[1][2][3] This guide provides a comprehensive overview of the current understanding of palmitelaidic acid, focusing on its biological functions, physiological effects, and the analytical methods used for its study. It contrasts its roles with its cis-isomer and saturated precursor, palmitic acid, and details known molecular interactions, acknowledging the significant gaps in current research.

Introduction: The Tale of Two Isomers

Palmitelaidic acid is a 16-carbon monounsaturated fatty acid distinguished by a trans double bond at the n-7 position.[2][4] This structural configuration confers distinct physical and biological properties compared to its more extensively studied cis-counterpart, palmitoleic acid.[1] The primary dietary sources of palmitelaidic acid are ruminant fats, where it is produced naturally by biohydrogenation in the gut, and industrially produced, partially hydrogenated vegetable oils.[1][3][5]

The general health consensus on trans fatty acids is negative, with strong associations between their consumption (primarily from industrial sources) and an increased risk of cardiovascular and metabolic diseases.[1] This is often attributed to their ability to raise low-density lipoprotein (LDL) cholesterol while lowering high-density lipoprotein (HDL) cholesterol.[1] However, emerging evidence suggests that naturally occurring trans fats, such as palmitelaidic acid from dairy, may not share the same detrimental profile and could even be associated with some beneficial metabolic outcomes.[6][7][8] This guide will dissect these contrasting roles, presenting the data that underpins our current understanding.

Metabolism and Dietary Sources

Palmitelaidic acid is not synthesized de novo in humans; it is obtained exclusively from dietary sources.[1] In ruminant animals, it is an intermediate in the biohydrogenation of polyunsaturated fatty acids by gut bacteria.[9] In industrial processes, it is a byproduct of the partial hydrogenation of vegetable oils, a process designed to create more stable, solid fats.[1][2]

Once consumed, palmitelaidic acid is absorbed in the small intestine and incorporated into lipoproteins for transport.[1] It can then be integrated into the phospholipids of cell membranes, potentially altering membrane fluidity, cellular signaling, and inflammatory responses.[1]

Table 1: Primary Dietary Sources of Palmitelaidic Acid

| Source Category | Specific Examples | Typical Context | Reference(s) |

|---|---|---|---|

| Ruminant-Derived (Natural) | Whole-fat dairy products (milk, cheese, butter), beef, lamb | A biomarker for dairy fat consumption. | [1][2][3] |

| Industrial (Artificial) | Partially hydrogenated vegetable oils used in processed foods (e.g., margarine, shortening, baked goods, fried foods) | Associated with general adverse health effects of trans fats. |[1][2][3] |

Physiological Roles and Biological Functions

The physiological effects of palmitelaidic acid are often viewed through two different lenses: its role as a generic trans fatty acid and its specific actions as a naturally occurring component of dairy fat.

Role in Cardiometabolic Health

As a trans fatty acid, palmitelaidic acid is generally associated with an increased risk of cardiometabolic disease.[1] This includes promoting an unfavorable lipid profile (increased LDL, decreased HDL) and contributing to systemic inflammation.[1]

However, epidemiological studies focusing on circulating biomarkers have revealed a more nuanced picture. Higher plasma levels of trans-palmitoleate, which are strongly correlated with whole-fat dairy consumption, have been associated with:

-

A substantially lower incidence of new-onset type 2 diabetes.[7][8]

-

Lower triglyceride levels and a lower total cholesterol-to-HDL ratio.[8][10]

-

Lower levels of C-reactive protein (CRP), a marker of inflammation.[8]

A rodent study further supports a beneficial role in metabolic health. Mice fed a high-fat, high-sucrose diet supplemented with pure trans-palmitoleic acid showed reduced adipose tissue weight and smaller adipocyte size compared to mice supplemented with palmitic acid.[11]

Comparative Effects on Health Markers

The biological activities of palmitelaidic acid are best understood in comparison to its saturated precursor (palmitic acid) and its cis-isomer (palmitoleic acid).

Table 2: Comparative Effects on Metabolic and Inflammatory Markers

| Fatty Acid | Isomer/Type | Primary Effect on Insulin Sensitivity | Primary Effect on Inflammation | Key Molecular Interactions | Reference(s) |

|---|---|---|---|---|---|

| Palmitic Acid | Saturated (16:0) | Induces insulin resistance. | Pro-inflammatory; activates TLR4 signaling. | TLR4, NF-κB, MAPK. | [12][13] |

| Palmitoleic Acid | Cis-MUFA (16:1n-7c) | Improves insulin sensitivity. | Anti-inflammatory; inhibits NF-κB. | PPARα, AMPK. | [14][15][16] |

| Palmitelaidic Acid | Trans-MUFA (16:1n-7t) | Associated with lower insulin resistance (from dairy). | Pro-inflammatory (as a general trans-fat); context-dependent. | GPR40, GPR120 (putative).[9] |[1][6][8] |

Molecular Signaling Pathways: A Comparative View

Detailed molecular signaling pathways for palmitelaidic acid are not well-elucidated. Current knowledge is largely inferred by contrasting its effects with the well-documented pathways of palmitic acid and cis-palmitoleic acid.

Established Signaling of Related Fatty Acids

-

Palmitic Acid (Pro-inflammatory): Palmitic acid is a known activator of inflammatory pathways. It can act as a ligand for Toll-like receptor 4 (TLR4), initiating a signaling cascade through MyD88 that leads to the activation of the transcription factor NF-κB.[12] This results in the increased expression of pro-inflammatory cytokines like TNF-α and IL-6.[12][13]

-

Cis-Palmitoleic Acid (Anti-inflammatory): In stark contrast, cis-palmitoleic acid exhibits potent anti-inflammatory and insulin-sensitizing effects. It is known to activate Peroxisome Proliferator-Activated Receptor-α (PPARα), a nuclear receptor that regulates lipid metabolism.[14][16] It also activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14] Furthermore, it actively suppresses the NF-κB and MAPK signaling pathways, thereby reducing inflammation.[1][15]

Emerging Insights into Palmitelaidic Acid Signaling

Research directly investigating palmitelaidic acid's signaling is limited but points to a distinct mechanism from its cis-isomer. One study found that while both trans- and cis-palmitoleic acid augment glucose-stimulated insulin secretion (GSIS), they do so via different signaling pathways.[9] This research suggests potential interactions with G protein-coupled receptors (GPCRs) like GPR40 and GPR120, which are known fatty acid sensors, but the precise downstream effects remain an active area of investigation.[9]

Given the conflicting biological data (pro-inflammatory as a trans-fat vs. beneficial metabolic associations from dairy), it is plausible that palmitelaidic acid has unique receptor interactions and downstream effects that are highly context-dependent, possibly influenced by the overall dietary matrix or specific cell types.

Caption: Comparative signaling of Palmitic, Cis-Palmitoleic, and Palmitelaidic acids.

Experimental Protocols

The accurate analysis of palmitelaidic acid requires methodologies capable of separating it from its cis-isomer and other fatty acids. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed.

Protocol 1: Isomer-Specific Fatty Acid Analysis by GC-MS

This protocol outlines a typical workflow for the quantitative analysis of trans fatty acid isomers in biological samples like plasma.

-

Lipid Extraction: Total lipids are extracted from the sample (e.g., 50-100 µL of plasma) using a solvent system such as chloroform/methanol (2:1, v/v) or tert-butyl methyl ether/methanol. An internal standard, such as deuterated palmitic acid (d3-C16:0), is added prior to extraction for quantification.

-

Saponification/Hydrolysis: The extracted lipids are hydrolyzed to release free fatty acids. This is typically achieved by heating with a strong base (e.g., 10 N NaOH in methanol) at ~100°C for 45 minutes, followed by acidification with HCl.[17]

-

Derivatization: Free fatty acids are not volatile enough for GC analysis. They must be derivatized to form fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. For high sensitivity using negative chemical ionization (NCI) mass spectrometry, PFB esterification is preferred. This is done by reacting the extracted fatty acids with PFB-bromide in the presence of a catalyst like triethylamine.[17]

-

GC-MS Analysis:

-

Column: A long, highly polar capillary column is required for the separation of cis/trans isomers. A 200m Select FAME column is effective for resolving C16:1 isomers.[17]

-

Injection: 1 µL of the derivatized sample (dissolved in iso-octane) is injected.

-

Carrier Gas: Hydrogen or Helium.

-

Oven Program: A slow temperature gradient is used to achieve separation (e.g., starting at 100°C, holding, then ramping slowly to ~250°C).

-

Detection: Mass spectrometry is used for detection and quantification. In NCI mode, the PFB esters are cleaved, and the negatively charged fatty acid carboxylate is detected, providing high sensitivity and specificity.

-

-

Quantification: The abundance of the target analyte (palmitelaidate) is determined by comparing its peak area to that of the known concentration of the internal standard. A standard curve is generated using known concentrations of pure palmitelaidic acid to ensure accurate quantification.

Caption: Workflow for GC-MS analysis of Palmitelaidic acid.

Protocol 2: HPLC Separation of Cis/Trans Isomers

HPLC can be used as an alternative or complementary method for separating fatty acid isomers, often for purification or when MS detection is not required.

-

Sample Preparation: As with GC-MS, lipids are first extracted. For HPLC analysis with UV detection, fatty acids are often derivatized with a chromophore, such as phenacyl bromide, to enhance detection at specific wavelengths (e.g., 242 nm).[7]

-

HPLC Analysis:

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.[6]

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. For instance, starting with a higher water content and gradually increasing the acetonitrile concentration. A small amount of acetic acid can be added to the mobile phase to ensure free fatty acids remain protonated for better peak shape.[6][18]

-

Flow Rate: A standard flow rate of 1 mL/min is typical.

-

Detection: UV detection is common for derivatized fatty acids. Fluorescence detection can be used for even higher sensitivity with appropriate derivatizing agents.

-

-

Identification: Peaks are identified by comparing their retention times to those of pure cis- and trans-palmitoleic acid standards run under the same conditions.

Conclusion and Future Directions

Palmitelaidic acid occupies a unique and somewhat paradoxical space in lipid biology. As an industrial trans fat, it is rightfully viewed with caution. However, as a natural component of dairy fat, it is associated with neutral or even beneficial metabolic effects, including lower insulin resistance and reduced diabetes risk. This dichotomy underscores the critical importance of dietary context in determining the physiological impact of a single molecule.

Significant gaps in our knowledge remain. The precise molecular mechanisms and signaling pathways governed by palmitelaidic acid are largely unknown and represent a key area for future research. Elucidating its specific protein targets (e.g., GPR40/120) and downstream signaling cascades will be crucial to understanding why its effects appear to diverge from its cis-isomer and other trans fatty acids. For drug development professionals, understanding these pathways could reveal novel targets for modulating metabolic diseases, while for researchers, it presents a fascinating case study in the nuanced bioactivity of lipid isomers.

References

- 1. mdpi.com [mdpi.com]

- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitoleate Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. balsinde.org [balsinde.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 8. mdpi.com [mdpi.com]

- 9. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palmitoleic Acid Protects against Hypertension by Inhibiting NF-κB-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 17. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aocs.org [aocs.org]

Palmitelaidic Acid as a Biomarker for Dietary Trans Fat Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitelaidic acid (trans-16:1n-7) is a monounsaturated trans fatty acid that has garnered significant attention as a potential biomarker for the consumption of certain types of dietary fats. Unlike industrially produced trans fats, such as elaidic acid, which are widely recognized for their adverse health effects, palmitelaidic acid is primarily derived from naturally occurring ruminant trans fats found in dairy and meat products.[1] However, it can also be present in partially hydrogenated vegetable oils, leading to mixed dietary sources.[2][3] This guide provides a comprehensive overview of palmitelaidic acid, its metabolism, its utility as a biomarker, and the methodologies for its analysis.

Biochemistry and Metabolism

Following ingestion, palmitelaidic acid is absorbed in the small intestine and incorporated into lipoproteins for transport throughout the bloodstream. It is then integrated into the cell membranes of various tissues, where it can influence membrane fluidity, cellular signaling, inflammation, and apoptosis.[4] Elevated levels of palmitelaidic acid have been associated with systemic inflammation and an increased risk of certain diseases.[4] The World Health Organization advises limiting trans fat intake to less than 1% of total daily calories to minimize these health risks.[4]

The metabolic journey of dietary palmitelaidic acid is a multi-step process, beginning with consumption and concluding with its integration into cellular structures, where it exerts its biological effects.

Quantitative Data Summary

Several studies have investigated the relationship between circulating palmitelaidic acid levels and various metabolic risk factors. The data highlights a complex association, with some outcomes appearing beneficial and others potentially adverse.

| Parameter | Association with Higher Palmitelaidic Acid Levels | Reported Quantitative Change (Quintile 5 vs. Quintile 1) | Reference |

| Lipids | |||

| Triglycerides | Inverse | -19.0% to -19.1% | [2][3][5] |

| HDL Cholesterol | Positive | +1.9% | [5] |

| LDL Cholesterol | Positive | +6.4% | [2][3] |

| Total:HDL Cholesterol Ratio | Inverse | -4.7% | [5] |

| Metabolic Health | |||

| Insulin Resistance (HOMA-IR) | Inverse | -16.7% | [5] |

| Fasting Insulin | Inverse | -9.1% | [2][3] |

| Incident Diabetes | Inverse | 48% lower risk (HR: 0.52) | [2][3] |

| Cardiovascular | |||

| Systolic Blood Pressure | Inverse | -2.4 mm Hg | [2][3] |

| Inflammation | |||

| C-Reactive Protein (CRP) | Inverse | -13.8% | [5] |

| Adiposity | |||

| Body Mass Index (BMI) | Inverse | -1.8% | [5] |

| Waist Circumference | Inverse | -1.8% | [5] |

Experimental Protocols

The accurate quantification of palmitelaidic acid in biological matrices is crucial for its validation as a biomarker. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method.

Protocol: Quantification of Palmitelaidic Acid in Human Plasma/Serum

This protocol outlines the key steps for the analysis of palmitelaidic acid, from sample preparation to instrumental analysis.

1. Lipid Extraction:

-

For Serum or Plasma: A common method involves liquid-liquid extraction using a 2:1 chloroform:methanol (v/v) mixture.[6]

-

For Red Blood Cells: The modified Folch protocol, which incorporates isopropanol along with chloroform and methanol, is recommended for more comprehensive lipid extraction.[6]

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To increase volatility for GC analysis, the extracted fatty acids must be derivatized. This is typically achieved by methylation.

-

A common method involves incubation with a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Column: An Agilent DB-23 capillary column (or equivalent) is highly recommended for its ability to effectively separate cis and trans fatty acid isomers.[6]

-

Injection: Samples are injected in splitless mode to maximize sensitivity.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), ramps up to an intermediate temperature (e.g., 175°C), and then ramps up at a slower rate to a final temperature (e.g., 230°C) to ensure separation of all FAMEs.

-

Mass Spectrometry: The mass spectrometer can be operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

The following diagram illustrates the general workflow for the analysis of palmitelaidic acid in blood samples.

Signaling Pathways

Palmitelaidic acid, upon incorporation into cell membranes, can modulate various signaling pathways. While research is ongoing, evidence suggests its involvement in pathways related to insulin sensitivity and inflammation. It has been shown to augment glucose-stimulated insulin secretion (GSIS) through mechanisms involving G protein-coupled receptors (GPCRs) such as GPR40 and GPR120.[7] This is distinct from the pro-inflammatory signaling often associated with saturated fatty acids like palmitic acid, which can activate pathways involving protein kinase C (PKC) and nuclear factor-κB (NF-κB).[8]

The diagram below conceptualizes the differential signaling effects of trans fatty acids versus saturated fatty acids.

Conclusion

Palmitelaidic acid serves as a valuable biomarker for the intake of ruminant fats, though its presence in partially hydrogenated oils complicates its direct interpretation as a marker for a single dietary source. Its association with both favorable (e.g., improved insulin sensitivity) and unfavorable (e.g., increased LDL cholesterol) metabolic markers underscores the need for further research to delineate its precise role in human health. Standardized and validated analytical methods, such as the GC-MS protocol detailed here, are essential for ensuring data quality and comparability across studies. A deeper understanding of the signaling pathways modulated by palmitelaidic acid will be critical for drug development professionals exploring targets related to metabolic and inflammatory diseases.

References

- 1. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]

- 2. trans-Palmitoleic acid, other dairy fat biomarkers, and incident diabetes: the Multi-Ethnic Study of Atherosclerosis (MESA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palmitelaidic Acid | Rupa Health [rupahealth.com]

- 5. Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in US Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Palmitelaidic Acid on Lipid Profiles: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitelaidic acid (trans-palmitoleic acid, C16:1t9), a trans monounsaturated fatty acid found in partially hydrogenated vegetable oils and ruminant-derived dairy and meat products, has garnered significant scientific interest for its complex and sometimes contradictory effects on plasma lipid profiles. Unlike its cis-isomer, palmitoleic acid, which is often associated with beneficial metabolic effects, the consumption of palmitelaidic acid presents a more nuanced picture. This technical guide synthesizes findings from key observational and interventional studies to provide a detailed overview of its impact on Low-Density Lipoprotein Cholesterol (LDL-C), High-Density Lipoprotein Cholesterol (HDL-C), and Triglycerides (TG). We present quantitative data from prominent studies, detail the experimental protocols utilized for lipid and fatty acid analysis, and illustrate the proposed molecular mechanisms through which palmitelaidic acid may exert its effects on lipid metabolism.

Introduction to Palmitelaidic Acid

Palmitelaidic acid is a 16-carbon monounsaturated fatty acid distinguished by a trans double bond at the ninth carbon atom (C16:1 n-7 trans). Its primary dietary sources include industrially produced partially hydrogenated vegetable oils, although it is also found naturally in smaller quantities in dairy and meat from ruminant animals[1]. The distinct stereochemistry of the trans double bond, compared to the cis configuration of its isomer palmitoleic acid, results in a straighter molecular structure, which influences its metabolic processing and downstream physiological effects. This guide focuses specifically on the effects of dietary and circulating palmitelaidic acid on key markers of cardiovascular risk: LDL-C, HDL-C, and triglycerides.

Quantitative Effects on Lipid Profiles: A Summary of Evidence

The influence of palmitelaidic acid on lipid profiles is multifaceted, with effects that can vary based on the study design, the population studied, and the dietary context. Observational studies often show a correlation between circulating levels of trans-palmitoleate and a mixed lipid profile, whereas interventional studies with its cis-isomer provide contrasting results.

Table 1: Summary of Clinical and Observational Studies on Palmitelaidic and Palmitoleic Acid's Effects on Lipid Profiles

| Study/Cohort | Type | Subjects | Intervention/Exposure | Duration | Change in LDL-C (%) | Change in HDL-C (%) | Change in Triglycerides (%) |

| Multi-Ethnic Study of Atherosclerosis (MESA) [1][2][3][4] | Observational | 2,617 multi-ethnic U.S. adults | Circulating plasma phospholipid trans-palmitoleate (highest vs. lowest quintile) | N/A | ▲ +6.4% (p-trend = 0.005) | No significant assoc. | ▼ -19.1% (p-trend < 0.001) |

| Cardiovascular Health Study (CHS) [5] | Prospective Cohort | 3,736 U.S. adults | Circulating plasma phospholipid trans-palmitoleate (highest vs. lowest quintile) | N/A | No significant assoc. | ▲ +1.9% (p = 0.040) | ▼ -19.0% (p < 0.001) |

| Bernstein et al. (2014) [6][7] | Randomized Controlled | 60 adults with dyslipidemia and hs-CRP between 2-5 mg/L | 220.5 mg/day of purified cis-palmitoleic acid | 30 days | ▼ -8% (compared to control) | ▲ +5% (compared to control) | ▼ -15% (compared to control) |

Note: The Bernstein et al. study investigated the cis-isomer (palmitoleic acid), not palmitelaidic acid. It is included for comparative purposes, highlighting the differing effects of the two isomers.

Key Experimental Protocols

The accurate quantification of both plasma lipids and specific fatty acid isomers is critical to understanding the health effects of palmitelaidic acid. Below are detailed methodologies representative of those used in the cited studies.

Study Design: The Multi-Ethnic Study of Atherosclerosis (MESA)

The MESA is a major observational study that provides significant insight into the association between circulating trans-palmitoleate and cardiometabolic risk factors.

-

Objective: To investigate the association of circulating trans-palmitoleate with metabolic risk and incident diabetes in a multiethnic U.S. cohort[1][2].

-

Participants: The analysis included 2,617 adults from a diverse cohort of white, Black, Hispanic, and Chinese Americans[1][2].

-

Data Collection: Phospholipid fatty acids and metabolic risk factors were measured from blood samples collected between 2000-2002[1][2].

-

Exposure Assessment: The concentration of trans-palmitoleate in plasma phospholipids was measured and categorized into quintiles for analysis.

-

Outcome Measures: Fasting blood samples were analyzed for total cholesterol, HDL-C, LDL-C, and triglycerides. LDL-C was calculated using the Friedewald equation.

-

Statistical Analysis: Multivariable-adjusted models were used to assess the association between trans-palmitoleate concentrations and lipid levels, adjusting for demographic, lifestyle, and dietary factors[1][4].

Analysis of Plasma Phospholipid Fatty Acids

The standard method for analyzing the fatty acid composition of plasma phospholipids involves extraction, separation, and gas chromatography.

-

Lipid Extraction: Total lipids are extracted from plasma samples. A common and effective method is the Bligh and Dyer technique, which uses a chloroform/methanol solvent system. An alternative, less toxic method utilizes tert-butyl methyl ether (MTBE) and methanol[8].

-

Phospholipid Isolation: The phospholipid fraction is isolated from the total lipid extract. This is typically achieved using solid-phase extraction (SPE) on an aminopropyl-bonded silica column. Neutral lipids and free fatty acids are washed away, and the phospholipids are then eluted with a polar solvent like methanol[9][10].

-

Transesterification to Fatty Acid Methyl Esters (FAMEs): The fatty acids within the isolated phospholipids are cleaved from the glycerol backbone and methylated to form volatile FAMEs. This is a critical step for gas chromatography. A common and effective reagent for this is methanolic hydrochloric acid or boron trifluoride (BF3) in methanol, followed by heating[8][10].

-

Gas Chromatography (GC) Analysis: The FAMEs are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS)[9][11].

-

Column: A long, polar capillary column (e.g., SP-2560, 100m) is used to achieve separation of different fatty acid isomers, including cis and trans forms[5].

-

Detection: The FID provides quantitative data based on the amount of each FAME, while MS can be used for definitive identification based on mass-to-charge ratio.

-

Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of an internal standard (e.g., C19:0) and is typically expressed as a percentage of total fatty acids[10].

-

Visualizing Experimental and Signaling Pathways

Experimental Workflow

The following diagram outlines the typical workflow for analyzing the association between plasma fatty acids and lipid profiles in a large epidemiological study.

Caption: Workflow for fatty acid analysis in epidemiological studies.

Proposed Signaling Pathway of Palmitoleic Acid (cis-isomer)

While the precise signaling pathways for palmitelaidic acid are less defined, research on its cis-isomer, palmitoleic acid, provides a valuable model for how these fatty acids may influence lipid metabolism at the molecular level. Palmitoleic acid is suggested to act as a lipokine, influencing key metabolic regulators.

References

- 1. researchgate.net [researchgate.net]

- 2. trans-Palmitoleic acid, other dairy fat biomarkers, and incident diabetes: the Multi-Ethnic Study of Atherosclerosis (MESA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. trans-Palmitoleic acid, other dairy fat biomarkers, and incident diabetes: the Multi-Ethnic Study of Atherosclerosis (MESA)1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WITHDRWAN: Purified palmitoleic acid for the reduction of high-sensitivity C-reactive protein and serum lipids: a double-blinded, randomized, placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. schebb-web.de [schebb-web.de]

- 9. Development and validation of a robust automated analysis of plasma phospholipid fatty acids for metabolic phenotyping of large epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. avantiresearch.com [avantiresearch.com]

Palmitelaidic Acid: A Double-Edged Sword in Inflammation and Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Palmitelaidic acid, the trans isomer of palmitoleic acid, is a monounsaturated fatty acid that has garnered increasing attention for its complex and often contradictory roles in metabolic health. While its presence in the diet is primarily from industrially hydrogenated vegetable oils and ruminant fats, its endogenous synthesis and biological functions are areas of intense investigation. This technical guide provides a comprehensive overview of the current understanding of palmitelaidic acid's involvement in inflammatory processes and the pathogenesis of metabolic syndrome, with a focus on the underlying molecular mechanisms, experimental evidence, and potential therapeutic implications.

The Pro-Inflammatory Cascade Initiated by Palmitelaidic Acid

Palmitelaidic acid is a potent activator of inflammatory signaling pathways, primarily through its interaction with Toll-like receptor 4 (TLR4). This interaction triggers a downstream cascade that culminates in the production of pro-inflammatory cytokines and the activation of immune cells, contributing to the chronic low-grade inflammation characteristic of metabolic syndrome.

TLR4-Mediated Signaling

Palmitelaidic acid acts as a ligand for the TLR4 receptor complex, which also recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2][3] This binding initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent and the MyD88-independent (TRIF-dependent) pathways.

-

MyD88-Dependent Pathway: Upon activation by palmitelaidic acid, TLR4 recruits the adaptor protein MyD88. This leads to the activation of IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), ultimately resulting in the activation of the transcription factor NF-κB.[4] NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those encoding for TNF-α, IL-1β, and IL-6.[2][4][5]

-

MyD88-Independent (TRIF-Dependent) Pathway: This pathway involves the recruitment of the adaptor protein TRIF and leads to the activation of the transcription factor IRF3, which is crucial for the production of type I interferons. While less characterized in the context of palmitelaidic acid specifically, this pathway is a known branch of TLR4 signaling.[4]

Figure 1: Palmitelaidic acid-induced TLR4 signaling pathway leading to pro-inflammatory cytokine production.

Macrophage and Adipocyte Activation

Macrophages and adipocytes are key cell types involved in the inflammatory processes of metabolic syndrome. Palmitelaidic acid directly influences their function:

-

Macrophages: In macrophages, palmitelaidic acid promotes a pro-inflammatory M1 polarization.[6][7] This is characterized by the increased expression and secretion of inflammatory mediators like TNF-α, IL-6, and MCP-1.[4][6][8] This activation contributes to insulin resistance in surrounding tissues.[4]

-

Adipocytes: Palmitelaidic acid can induce inflammation and insulin resistance in adipocytes.[9] It promotes the expression of pro-inflammatory cytokines and can lead to adipocyte hypertrophy, a hallmark of dysfunctional adipose tissue in obesity.[8][9]

The Link Between Palmitelaidic Acid and Metabolic Syndrome

The chronic inflammation instigated by palmitelaidic acid is a central driver of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. The key components of metabolic syndrome influenced by palmitelaidic acid include insulin resistance, dyslipidemia, and endothelial dysfunction.

Insulin Resistance

The pro-inflammatory cytokines released in response to palmitelaidic acid, such as TNF-α and IL-6, can impair insulin signaling in various tissues, including muscle, liver, and adipose tissue, leading to insulin resistance.[4][10] This is a cornerstone of metabolic syndrome and type 2 diabetes.

Endothelial Dysfunction

Endothelial dysfunction, an early event in the development of atherosclerosis, is also promoted by palmitelaidic acid. It can induce the expression of adhesion molecules on endothelial cells, facilitating the recruitment of immune cells and contributing to vascular inflammation.[11][12]

Figure 2: Logical relationship between palmitelaidic acid, inflammation, and metabolic syndrome.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the effects of palmitelaidic acid (referred to as PA in some studies) and its cis-isomer, palmitoleic acid.

Table 1: In Vitro Effects of Palmitelaidic Acid on Inflammatory Markers

| Cell Type | Treatment | Marker | Fold Change vs. Control | Reference |

| Human Trophoblasts | 500 µM Palmitic Acid (24h) | IL-6 mRNA | ~25-fold increase | [13] |

| Human Trophoblasts | 500 µM Palmitic Acid (24h) | IL-8 mRNA | Significant increase | [13] |

| Human Trophoblasts | 500 µM Palmitic Acid (24h) | TNF-α mRNA | Significant increase | [13] |

| J774A.1 Macrophages | High Conc. Palmitic Acid | Pro-inflammatory state | Induced | [7] |

| Human Endothelial Cells | Palmitic Acid + TNF-α | IL-6 Production | Enhanced | [14] |

| Human Endothelial Cells | Palmitic Acid + TNF-α | IL-8 Production | Enhanced | [14] |

| Human Endothelial Cells | Palmitoleic Acid + TNF-α | MCP-1 Production | Decreased | [14] |

| Human Endothelial Cells | Palmitoleic Acid + TNF-α | IL-6 Production | Decreased | [14] |

| Human Endothelial Cells | Palmitoleic Acid + TNF-α | IL-8 Production | Decreased | [14] |

Table 2: In Vivo Effects of Palmitoleic Acid Administration

| Animal Model | Treatment | Outcome | Effect | Reference |

| KK-Ay Mice | 300 mg/kg Palmitoleic Acid (4 weeks) | Body Weight Increase | Reduced | [10] |

| KK-Ay Mice | 300 mg/kg Palmitoleic Acid (4 weeks) | Hyperglycemia | Ameliorated | [10] |

| KK-Ay Mice | 300 mg/kg Palmitoleic Acid (4 weeks) | Hypertriglyceridemia | Ameliorated | [10] |

| KK-Ay Mice | 300 mg/kg Palmitoleic Acid (4 weeks) | Insulin Sensitivity | Improved | [10] |

| KK-Ay Mice | 300 mg/kg Palmitoleic Acid (4 weeks) | Hepatic Triglyceride Levels | Lowered | [15] |

| HFD-fed Mice | Palmitoleic Acid Supplementation | Hepatic MCP-1 Levels | Reduced | [6] |

| HFD-fed Mice | Palmitoleic Acid Supplementation | Hepatic TNF-α Levels | Reduced | [6] |

| Obese Mice | Palmitoleic Acid (300 mg/kg/day for 30 days) | Body Mass Gain | Slowed down | [16] |

| Obese Mice | Palmitoleic Acid (300 mg/kg/day for 30 days) | Hepatic Steatosis | Prevented aspects of | [16] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Common cell lines used in these studies include human trophoblasts, J774A.1 murine macrophages, and human endothelial cell lines (e.g., EAHy926).[7][13][14]

-

Fatty Acid Preparation: Palmitic acid is typically dissolved in a solvent like ethanol and then complexed with bovine serum albumin (BSA) to facilitate its delivery in cell culture media. The final concentration used in experiments often ranges from 100 to 500 µM.[13]

-

Inflammatory Stimulation: In many experiments, cells are co-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to study the synergistic or modulatory effects of the fatty acids.[14]

-

Inhibitor Studies: To elucidate signaling pathways, specific inhibitors are used. For example, TLR4 signaling inhibitors (e.g., CLI-095) and NF-κB inhibitors are used to confirm the involvement of these pathways in palmitic acid-induced inflammation.[13]

Animal Studies

-

Animal Models: KK-Ay mice, a model for obese type 2 diabetes, and high-fat diet (HFD)-induced obese C57BL/6J mice are commonly used to study the in vivo effects of palmitoleic acid.[8][10][16]

-

Administration: Palmitoleic acid is typically administered orally via gavage at doses around 300 mg/kg of body weight daily for several weeks.[10][16]

-

Metabolic Assessments: Key metabolic parameters are measured, including body weight, plasma glucose levels (often assessed through insulin tolerance tests), and lipid profiles (triglycerides, cholesterol).[10][15]

-

Tissue Analysis: Tissues such as the liver and adipose tissue are collected for histological analysis (e.g., Oil Red O staining for lipid accumulation) and gene expression analysis of inflammatory and metabolic markers via quantitative real-time PCR (qRT-PCR).[15]

Figure 3: General experimental workflow for studying the effects of palmitelaidic acid.

Conclusion and Future Directions

The evidence strongly suggests that palmitelaidic acid plays a significant pro-inflammatory role, contributing to the development of metabolic syndrome through mechanisms primarily involving TLR4 activation. This positions palmitelaidic acid as a detrimental dietary component and a potential therapeutic target. Conversely, its cis-isomer, palmitoleic acid, has shown promise in preclinical studies for its anti-inflammatory and insulin-sensitizing effects.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Dissecting Isomer-Specific Effects: A deeper understanding of the structural and functional differences between palmitelaidic and palmitoleic acid in their interactions with cellular receptors and signaling pathways is crucial.

-

Human Intervention Studies: While animal studies on palmitoleic acid are promising, robust clinical trials are needed to confirm its therapeutic potential in humans for managing metabolic disorders.

-

Targeting Palmitelaidic Acid-Induced Inflammation: Developing strategies to specifically block the pro-inflammatory effects of palmitelaidic acid, potentially through TLR4 antagonism or modulation of downstream signaling, could offer novel therapeutic avenues for metabolic syndrome.

References

- 1. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitoleic acid reduces high fat diet-induced liver inflammation by promoting PPAR-γ-independent M2a polarization of myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palmitoleic Acid Acts on Adipose-Derived Stromal Cells and Promotes Anti-Hypertrophic and Anti-Inflammatory Effects in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitate induces DNA damage and senescence in human adipocytes in vitro that can be alleviated by oleic acid but not inorganic nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]

An In-depth Technical Guide on the Discovery and History of Palmitelaidic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitelaidic acid (trans-9-hexadecenoic acid), a trans-monounsaturated fatty acid, has emerged from relative obscurity to become a molecule of significant interest in the fields of nutrition, metabolism, and drug development. Initially identified as a component of hydrogenated fats and ruminant-derived products, its biological activities have been a subject of evolving research. This technical guide provides a comprehensive overview of the discovery and history of Palmitelaidic acid research, with a focus on its biochemical properties, analytical methodologies, and its intricate role in cellular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its molecular interactions.

Discovery and Historical Perspective

The discovery of Palmitelaidic acid is intrinsically linked to the broader history of trans fatty acids. These fats, characterized by the presence of at least one double bond in the trans configuration, are produced through industrial hydrogenation of vegetable oils and are also found in small amounts in dairy products and ruminant fats.[1] Palmitelaidic acid is the trans isomer of palmitoleic acid, a 16-carbon monounsaturated fatty acid.[1]

Early research on trans fats primarily focused on their impact on cardiovascular health, with numerous studies linking their consumption to adverse lipid profiles, including increased LDL cholesterol and decreased HDL cholesterol.[1] As a member of this class, Palmitelaidic acid was initially viewed through a similar lens of negative health effects. However, more recent epidemiological studies have begun to differentiate between industrially produced and naturally occurring trans fats, sparking renewed interest in the specific biological roles of individual trans fatty acids like Palmitelaidic acid.[2]

Physicochemical Properties and Dietary Sources

Palmitelaidic acid is a straight-chain, monounsaturated, 16-carbon fatty acid with a trans-double bond at the 9th carbon position.[3] This trans configuration imparts distinct physical properties compared to its cis-isomer, palmitoleic acid, including a higher melting point and a more linear molecular structure.

Table 1: Physicochemical Properties of Palmitelaidic Acid

| Property | Value |

| Chemical Formula | C16H30O2 |

| Molar Mass | 254.41 g/mol |

| IUPAC Name | (9E)-Hexadec-9-enoic acid |

| Common Name | Palmitelaidic acid, trans-Palmitoleic acid |

| CAS Number | 10030-73-6 |

The primary dietary sources of Palmitelaidic acid are products from ruminant animals, such as butter, cheese, and milk, where it is produced by biohydrogenation in the rumen.[4][5] It is also present in partially hydrogenated vegetable oils used in many processed foods.[3] The concentration of Palmitelaidic acid in dairy products can vary depending on the animal's diet and the processing of the product.[6][7]

Table 2: Concentration of Palmitelaidic Acid in Selected Dairy Products

| Dairy Product | Palmitelaidic Acid Concentration (% of total fatty acids) | Reference |

| Butter | 0.1 - 0.5 | [8] |

| Cheese (general) | 0.2 - 0.6 | [6] |

| Milk Fat | 0.1 - 0.4 | [9][10] |

Experimental Protocols

A critical aspect of understanding the biological role of Palmitelaidic acid is the ability to accurately and reliably measure its presence and effects. This section provides an overview of key experimental methodologies.

Synthesis of Palmitelaidic Acid

Chemical synthesis is often necessary to obtain pure Palmitelaidic acid for research purposes. A common method involves the stereoselective reduction of a corresponding alkyne or the isomerization of the cis-isomer, palmitoleic acid. While detailed, multi-step organic synthesis protocols are beyond the scope of this guide, a general workflow is presented below. A Wittig reaction between a C9 phosphonium ylide and a C7 aldehyde, followed by purification, is a feasible route.

Extraction from Biological Samples

The extraction of Palmitelaidic acid from complex matrices like dairy products or plasma is a crucial first step for its quantification.

-

Sample Preparation: Homogenize the dairy sample (e.g., cheese, butter). For liquid samples like milk, a concentration step may be necessary.

-

Hydrolysis: Treat the homogenized sample with an acidic or alkaline solution (e.g., methanolic HCl or NaOH) to hydrolyze the triacylglycerols and release the fatty acids. A typical procedure involves refluxing the sample with 2M methanolic KOH.

-

Extraction: Extract the fatty acids using a non-polar solvent like hexane or a mixture of hexane and isopropanol. The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): For gas chromatography analysis, the extracted fatty acids are converted to their more volatile methyl esters. This is commonly achieved by heating the fatty acid extract with a methylating agent such as boron trifluoride (BF3) in methanol.

-

Purification: The FAMEs are then extracted into a non-polar solvent (e.g., hexane) and washed with a saturated sodium chloride solution to remove any remaining reagents. The organic layer is dried over anhydrous sodium sulfate.

-

Concentration: The solvent is evaporated under a stream of nitrogen to concentrate the FAMEs, which are then reconstituted in a suitable solvent for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of fatty acid isomers.

Typical GC-MS Protocol for FAMEs Analysis: [11][15][16][17]

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: A highly polar capillary column is essential for separating cis and trans isomers. A common choice is a biscyanopropyl polysiloxane column (e.g., SP-2560 or CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes.

-

Ramp to 240°C at 3°C/min.

-

Hold at 240°C for 15 minutes.

-

-

Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Data Analysis: Identification of Palmitelaidic acid methyl ester is based on its retention time compared to a certified reference standard and its characteristic mass spectrum. Quantification is performed using an internal standard (e.g., heptadecanoic acid, C17:0) and a calibration curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids, often without the need for derivatization.

Typical UPLC-MS/MS Protocol for Palmitelaidic Acid Quantification in Plasma: [18][19][20][21][22]

-

UPLC System: Waters ACQUITY UPLC system or equivalent.

-

Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

Start with 50% B.

-

Linear gradient to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Tandem Mass Spectrometer: Waters Xevo TQ-S or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Palmitelaidic Acid: Precursor ion (m/z 253.2) -> Product ion (e.g., m/z 253.2 for pseudo-MS/MS or a specific fragment).

-

Internal Standard (e.g., d4-Palmitic Acid): Precursor ion (m/z 259.3) -> Product ion.

-

-

Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve.

Biological Activities and Signaling Pathways

While initially associated with the negative health effects of trans fats, emerging research suggests a more nuanced role for Palmitelaidic acid.

Cardiometabolic Health

Several epidemiological studies have investigated the association between circulating levels of Palmitelaidic acid and cardiometabolic risk factors. Some studies have linked higher levels of this fatty acid to a lower risk of type 2 diabetes.[23] However, other studies have reported associations with increased LDL cholesterol.[23] These seemingly contradictory findings may be due to the different dietary sources of Palmitelaidic acid (natural vs. industrial) and the complexity of its metabolic effects. A clinical trial investigating purified palmitoleic acid (a mix of cis and trans isomers) for reducing C-reactive protein and serum lipids was retracted due to data reliability concerns, highlighting the need for rigorous research in this area.[24]

Table 3: Summary of Selected Studies on Palmitelaidic Acid and Cardiometabolic Risk

| Study Population | Biomarker | Key Findings | Reference |

| Multi-Ethnic Study of Atherosclerosis (MESA) | Plasma Phospholipid Palmitelaidic Acid | Associated with higher LDL-C, but lower triglycerides, fasting insulin, and incident diabetes. | [23] |

| Youth with Type 1 Diabetes | Plasma trans-Palmitoleic Acid | Positive association with LDL-C and total cholesterol, but also with HDL-C and inverse association with HbA1c. | [25] |

| Hypercholesterolemic Men | Dietary Palmitoleic Acid | Behaved like a saturated fatty acid in its effect on raising LDL cholesterol compared to oleic acid. | [19] |

Inflammatory Signaling Pathways

Palmitelaidic acid, like other fatty acids, can influence inflammatory processes. Much of the research on fatty acid-induced inflammation has focused on palmitic acid (the saturated counterpart), which is known to activate pro-inflammatory signaling pathways. Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines.[3][26][27][28]

While direct evidence for Palmitelaidic acid's interaction with TLR4 is still emerging, its structural similarity to palmitic acid suggests it may also modulate this pathway. Interestingly, some studies on its cis-isomer, palmitoleic acid, have shown anti-inflammatory effects, suggesting that the stereochemistry of the double bond is a critical determinant of biological activity.[2][29][30][31] Palmitoleic acid has been shown to downregulate the expression of pro-inflammatory genes in endothelial cells and macrophages.[2][29][31]

Insulin Signaling

The impact of Palmitelaidic acid on insulin signaling is an area of active investigation. Studies on palmitic acid have demonstrated that it can induce insulin resistance by interfering with the insulin receptor signaling cascade.[32][33] In contrast, some research suggests that palmitoleic acid may improve insulin sensitivity.[26] The specific effects of Palmitelaidic acid on this pathway are likely complex and may depend on the cell type and metabolic context.

Future Directions and Conclusion

The study of Palmitelaidic acid is at a fascinating juncture. While its historical association with unhealthy trans fats has cast a long shadow, recent research is beginning to unveil a more complex and nuanced biological profile. For researchers, scientists, and drug development professionals, several key areas warrant further investigation:

-

Dissecting the specific signaling pathways: Rigorous studies are needed to delineate the precise molecular interactions of Palmitelaidic acid with key signaling molecules like TLR4 and components of the insulin signaling pathway. This will require the use of purified isomers and advanced molecular biology techniques.

-

Source-dependent biological effects: Future research must carefully distinguish between the effects of naturally occurring and industrially produced Palmitelaidic acid. This will be crucial for providing accurate dietary recommendations and for understanding its potential as a therapeutic agent.

-

Clinical trials with pure compounds: Well-designed clinical trials using highly purified Palmitelaidic acid are essential to definitively determine its impact on human health, moving beyond observational studies and the confounding factors of mixed-isomer supplements.

References

- 1. Activation of NF-κB by Palmitate in Endothelial Cells: A Key Role for NADPH Oxidase-Derived Superoxide in Response to TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]

- 3. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 6. journals.ekb.eg [journals.ekb.eg]

- 7. Fatty Acid Profile of Milk and Cheese from Dairy Cows Supplemented a Diet with Palm Kernel Cake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of biodegradable palm palmitic acid based bioplastic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Secure Verification [redun.educons.edu.rs]

- 12. ewai-group.com [ewai-group.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. who.int [who.int]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. researchgate.net [researchgate.net]

- 17. gcms.cz [gcms.cz]

- 18. Palmitic Acid Methyl Ester Enhances Adipogenic Differentiation in Rat Adipose Tissue-Derived Mesenchymal Stem Cells through a G Protein-Coupled Receptor-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lcms.cz [lcms.cz]

- 21. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. retractionwatch.com [retractionwatch.com]

- 25. Palmitoleic Acid Acts on Adipose-Derived Stromal Cells and Promotes Anti-Hypertrophic and Anti-Inflammatory Effects in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Palmitoleic Acid has Stronger Anti-Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. scispace.com [scispace.com]

- 31. Palmitoleic Acid has Stronger Anti‐Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids [cris-uv.scimago.es]

- 32. Palmitate modulates the early steps of insulin signalling pathway in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Palmitelaidic Acid: Chemical Properties and Physical State

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, physical state, and relevant biological signaling pathways of Palmitelaidic acid. The information is intended to support research and development activities in the fields of biochemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Palmitelaidic acid is a monounsaturated trans-fatty acid.[1] It is the trans-isomer of palmitoleic acid.[2] Key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | (9E)-hexadec-9-enoic acid[3][4] |

| Synonyms | trans-9-Hexadecenoic acid, Palmitelaidic acid, C16:1(9E)[3][5] |

| CAS Number | 10030-73-6[3][5] |

| Chemical Formula | C₁₆H₃₀O₂[3][5] |

| Molecular Weight | 254.41 g/mol [3][6] |

| Melting Point | 33-34°C[7] |

| Boiling Point | 374.4°C (estimated)[7] |

| Physical State at 25°C | Solid[2] |

| Solubility | Soluble in organic solvents such as ethanol, DMF, and DMSO.[5] Limited solubility in water.[8] Estimated water solubility is 0.13 mg/L at 25°C. |

| InChI Key | SECPZKHBENQXJG-BQYQJAHWSA-N[3][5] |

Experimental Protocols

Detailed methodologies for the study of Palmitelaidic acid are crucial for reproducible research. Below are summaries of experimental protocols cited in the literature.

2.1. In Vivo Animal Studies

A study investigating the effects of palmitoleic acid on metabolic functions in mice provides a relevant in vivo protocol that can be adapted for Palmitelaidic acid.

-

Animal Model: Male C57BL/6J wild-type and PPARα-knockout mice.

-

Diet: High-fat diet or standard diet for 12 weeks.

-

Treatment: In the final two weeks, the high-fat diet-fed mice are treated daily with the fatty acid of interest (e.g., Palmitelaidic acid) or a vehicle control (e.g., oleic acid) by oral gavage. A typical dosage might be 300 mg/kg of body weight.[6]

-

Procedure: After the 12-week period, mice are fasted for 6 hours and then injected with insulin or a PBS vehicle.

-

Sample Collection: Blood and liver samples are collected for subsequent analysis of RNA and protein expression.[6]

2.2. In Vitro Cell-Based Assays

The effects of Palmitelaidic acid on endothelial cells can be assessed using the following protocol.

-

Cell Line: Human Aortic Endothelial Cells (HAECs).

-

Treatment: Cells are treated with Palmitelaidic acid at a specific concentration (e.g., 20 µM).[5][9]

-

Analysis:

2.3. Pharmacokinetic Studies in Rats

A UPLC-MS/MS method has been developed for the simultaneous determination of cis- and trans-palmitoleic acid in rat serum, which can be applied to pharmacokinetic studies of Palmitelaidic acid.

-

Animal Model: Male Sprague-Dawley rats.

-

Administration: Intragastric gavage of Palmitelaidic acid at a dose of 75 mg/kg body weight.[10]

-

Blood Sampling: Serial blood samples are collected from the orbital venous plexus at various time points (e.g., 0, 10, 20, 30, 40, 60 minutes, and 2, 3, 6, 12, 24 hours) post-administration.[10]

-

Analysis: The concentration of Palmitelaidic acid in the serum is determined using a validated UPLC-MS/MS method.[10]

Signaling Pathways

While much of the research on signaling pathways has focused on its cis-isomer, palmitoleic acid, evidence suggests that Palmitelaidic acid also has distinct biological activities. It has been shown to augment glucose-stimulated insulin secretion, with its activity being associated with different signaling pathways than its cis counterpart.[11] Both isomers are thought to interact with G protein-coupled receptors such as GPR40, GPR55, GPR119, and GPR120.[11]

The diagram below illustrates a generalized workflow for investigating the impact of Palmitelaidic acid on cellular signaling pathways.

References

- 1. Palmitelaidic Acid | Rupa Health [rupahealth.com]

- 2. Palmitelaidic acid | C16H30O2 | CID 5282745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Palmitelaidic acid | C16H30O2 | CID 5282745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. exposome-explorer.iarc.fr [exposome-explorer.iarc.fr]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PALMITELAIDIC ACID | 10030-73-6 [chemicalbook.com]

- 8. CAS 10030-73-6: Palmitelaidic acid | CymitQuimica [cymitquimica.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]

Palmitelaidic Acid: An In-depth Technical Guide to its Interaction with Cell Membranes and Lipid Rafts

For Researchers, Scientists, and Drug Development Professionals

Introduction